4-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
Description
This compound is a highly specialized sulfonamide-containing derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 4-bromo-2,6-dimethylphenyl group and a 4-oxobutanoic acid moiety.
Properties
Molecular Formula |
C17H19BrN2O5S2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-[[3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H19BrN2O5S2/c1-9-5-11(18)6-10(2)16(9)20-12-7-27(24,25)8-13(12)26-17(20)19-14(21)3-4-15(22)23/h5-6,12-13H,3-4,7-8H2,1-2H3,(H,22,23) |
InChI Key |
VYQOWULXXAIKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multi-step organic reactions The process begins with the bromination of 2,6-dimethylphenyl compounds, followed by the formation of the thiazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the thiazole ring or the brominated aromatic ring.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The brominated aromatic ring and thiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from related compounds in the literature:
Brominated Aromatic Derivatives
- Compound 41 (): A triazinoindole-pyrazole hybrid with a 4-bromophenyl group. While structurally distinct from the target compound, it shares the brominated aromatic motif, which is often employed to enhance metabolic stability or modulate electronic properties in drug design. Unlike the target compound, this derivative lacks the sulfonamide and tetrahydrothienothiazole moieties, limiting direct functional comparisons.
- Zygocaperoside and Isorhamnetin-3-O-glycoside (): These glycosides from Zygophyllum fabago roots are unrelated to the target compound in both structure and function. However, their isolation and characterization methodologies (e.g., NMR and UV spectroscopy) could serve as a template for analyzing the target compound’s physicochemical properties .
Sulfonamide-Containing Compounds
- Lead and Zinc Compounds (): TRI data revisions for lead and zinc compounds highlight regulatory considerations for industrial chemicals. While unrelated structurally, these revisions emphasize the importance of accurate environmental reporting for halogenated or sulfonamide-containing compounds like the target molecule.
Structural and Functional Limitations in Comparisons
- Lack of Direct Analogues: No compounds in the provided evidence share the tetrahydrothieno[3,4-d][1,3]thiazole backbone or the dual sulfonamide-carboxylic acid functional groups of the target molecule.
- Methodological Insights : Techniques such as NMR spectroscopy () and environmental monitoring protocols () could inform future studies on the target compound’s synthesis, characterization, or ecological impact.
Data Tables
Table 1: Key Features of Referenced Compounds vs. Target Compound
Biological Activity
The compound 4-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a thieno-thiazole core and a bromo-substituted aromatic ring, which contribute to its unique biological properties. The presence of multiple functional groups enhances its interaction with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could affect processes such as cell proliferation and apoptosis.
- Receptor Binding : The structural features allow the compound to bind to various receptors, potentially modulating signaling pathways critical for cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial and fungal strains.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
In vitro assays have shown that this compound possesses antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined using the MTT assay method.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate potential applications in treating infections caused by resistant strains.
Case Studies
-
Case Study on Anticancer Activity :
A study published in 2022 evaluated a series of thiazole derivatives for their anticancer activity against breast cancer cell lines. The lead compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent. -
Case Study on Antimicrobial Efficacy :
Another investigation assessed the antimicrobial activity of novel compounds derived from thiazole frameworks against multidrug-resistant bacteria. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
